molecular formula C26H20N2O5 B11989313 2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B11989313
M. Wt: 440.4 g/mol
InChI Key: OJACOOAVXCLPTJ-UHFFFAOYSA-N
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Description

The compound 2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate (Molecular formula: C₂₅H₁₇ClN₂O₅; Molecular weight: 460.87 g/mol) is a quinoline-based derivative featuring a 3-nitrophenyl keto-ester moiety and a 4-methylphenyl substituent on the quinoline core. Its structural identity is confirmed by SMILES and InChI descriptors, with predicted collision cross-sections (CCS) for adducts such as [M+H]⁺ (205.3 Ų) and [M+Na]⁺ (223.3 Ų) .

Properties

Molecular Formula

C26H20N2O5

Molecular Weight

440.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H20N2O5/c1-16-9-11-18(12-10-16)23-14-22(21-8-3-5-17(2)25(21)27-23)26(30)33-15-24(29)19-6-4-7-20(13-19)28(31)32/h3-14H,15H2,1-2H3

InChI Key

OJACOOAVXCLPTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

Biological Activity

2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a complex organic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR), supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H24N2O5C_{26}H_{24}N_{2}O_{5}, with a molecular weight of 440.48 g/mol. Its structure includes a quinoline core substituted with a nitrophenyl group and an oxoethyl moiety, which are crucial for its biological activity.

Property Value
Molecular FormulaC26H24N2O5
Molecular Weight440.48 g/mol
IUPAC NameThis compound
InChI Key[InChI Key]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antimicrobial properties, including antibacterial and antifungal activities. The nitrophenyl group enhances the compound's ability to penetrate microbial membranes and disrupt cellular processes.
  • Anticancer Potential : Research has shown that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the quinoline structure is vital for its anticancer efficacy, as it interacts with DNA and inhibits topoisomerase enzymes.
  • Antimalarial Effects : Quinoline derivatives are well-known for their antimalarial properties. This compound has been evaluated against Plasmodium falciparum, demonstrating moderate potency, which may be improved through structural modifications.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their structural components. The following SAR insights have been derived from various studies:

  • Substituent Effects : The presence of electron-withdrawing groups (like the nitro group) increases the lipophilicity and bioavailability of the compound, enhancing its biological activity.
  • Positioning of Functional Groups : The placement of substituents on the quinoline ring affects the compound's ability to interact with biological targets. For instance, substituents at the 8-position have been shown to enhance anticancer activity compared to those at other positions.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluating various quinoline derivatives found that compounds similar to this compound exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 10–20 µg/mL .
  • Anticancer Evaluation : In vitro studies on cancer cell lines demonstrated that this compound could reduce cell viability by approximately 70% at concentrations of 50 µM after 48 hours of treatment . The mechanism involved apoptosis induction, as evidenced by increased caspase activity.
  • Antimalarial Screening : In a screening against Plasmodium falciparum, this compound showed an EC50 value of approximately 120 nM, indicating moderate antimalarial activity . Further optimization could enhance its efficacy against malaria.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to 2-(3-nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

  • Mechanism of Action : The compound may disrupt microtubule dynamics, leading to apoptosis in cancer cells.
  • Case Studies : In vitro studies have demonstrated that similar quinoline derivatives exhibit IC50 values in the low micromolar range against several cancer types, including lung and colon cancers .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial properties. The presence of nitrophenyl groups enhances their activity against both Gram-positive and Gram-negative bacteria.

  • Activity Spectrum : Compounds similar to this quinoline derivative have been tested against various pathogens, showing significant antibacterial effects with minimum inhibitory concentrations (MICs) often below 50 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the quinoline core or substituents can significantly influence its biological activity.

SubstituentEffect on ActivityReference
NitrophenylEnhances anticancer activity
Methyl groupsIncreases lipophilicity
CarboxylateImproves solubility

Computational Studies

Advancements in computational chemistry have facilitated the exploration of this compound's interactions at the molecular level:

  • Molecular Docking : In silico studies have predicted favorable binding affinities to various biological targets, suggesting potential as a lead compound for drug development .
  • ADME Properties : Predictions regarding absorption, distribution, metabolism, and excretion (ADME) indicate that this compound may possess suitable pharmacokinetic properties for further development .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly alter molecular properties. Key comparisons include:

Compound Name Substituent (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Nitro C₂₅H₁₇ClN₂O₅ 460.87 8-Methylquinoline, 4-methylphenyl
[2-(4-Nitrophenyl)-2-oxoethyl] analogue 4-Nitro C₂₆H₂₀N₂O₅ 440.40 8-Methylquinoline, 4-methylphenyl
2-(4-Chloro-3-nitrophenyl) derivative 4-Chloro-3-nitro C₂₅H₁₇ClN₂O₅ 460.87 6-Methylquinoline, 4-chlorophenyl
2-(4-Methyl-3-nitrophenyl) analogue 4-Methyl-3-nitro C₂₅H₁₉N₂O₅ 445.43 3-Methylquinoline, 4-methylphenyl

Key Observations :

  • Chloro vs. Methyl : The 4-chloro substituent in increases molecular weight without altering the formula (Cl vs. CH₃), likely affecting electronic properties and binding affinity.

Quinoline Core Modifications

Variations in the quinoline scaffold influence steric and electronic profiles:

Compound Name Quinoline Substituents Impact on Properties
Target Compound 8-Methyl, 2-(4-methylphenyl) Enhanced hydrophobicity; 8-methyl may hinder π-stacking in crystallographic packing.
6-Methylquinoline derivative 6-Methyl, 2-(4-chlorophenyl) Altered steric bulk near the carboxylate group, potentially affecting reactivity.
3-Methylquinoline analogue 3-Methyl, 2-phenyl Reduced symmetry, possibly lowering melting point compared to 8-methyl derivatives.

Predicted Physicochemical Properties

Collision cross-section (CCS) data and molecular descriptors provide insights into behavior under mass spectrometry:

Compound Name Adduct Predicted CCS (Ų) LogP (XLogP3) Topological Polar Surface Area (Ų)
Target Compound [M+H]⁺ 205.3 5.7 (analogue ) 102
4-Nitrophenyl analogue 5.7 102
4-Chloro-3-nitrophenyl 6.1 110

Notable Trends:

  • LogP Values : The 3-nitro and 4-nitro analogues share similar hydrophobicity (LogP ~5.7), while chloro-substituted derivatives are more lipophilic (LogP 6.1).

Q & A

Q. What are the established synthetic protocols for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with condensation of substituted benzophenones with appropriate esters. For example, analogous quinoline derivatives are synthesized using catalysts like ceric ammonium nitrate (CAN) in methanol at room temperature, followed by cyclization . Key steps include:

  • Reagent selection : Use CAN (10 mol%) for efficient cyclization.
  • Purification : Column chromatography with petroleum ether/ethyl acetate (5:1) yields pure products.
  • Yield optimization : Monitor reaction progress via TLC and adjust reflux times (e.g., 5–7 hours for cyclization in polyphosphoric acid) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy : Assign peaks for nitrophenyl (δ 8.0–8.5 ppm) and quinoline protons (δ 7.5–8.2 ppm) to confirm regiochemistry .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Recrystallize from ethanol to obtain diffraction-quality crystals .
  • Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 513.6) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures to improve crystal growth .
  • Crystallization additives : Introduce trace amounts of hexafluorobenzene to enhance π-π stacking interactions.
  • Data refinement : Use SHELXL to handle twinning or disorder, leveraging high-resolution data (≤ 0.8 Å) .

Q. How should contradictory biological activity data (e.g., anticancer vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Orthogonal assays : Combine MTT assays with flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .
  • Dose-response studies : Test concentrations from 1 nM–100 µM to identify therapeutic windows.
  • Target validation : Use siRNA knockdown of suspected targets (e.g., DNA topoisomerases) to confirm mechanism .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with DNA grooves or kinase domains (PDB ID: 1BNA or 3ERT).
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Derive predictive models using descriptors like logP and polar surface area to optimize bioactivity .

Q. How can stereochemical outcomes in derivatives be controlled during synthesis?

Methodological Answer:

  • Chiral catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates.
  • Chiral HPLC : Use Daicel columns (OD-H or AD-H) to separate enantiomers and assign configurations .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for analogous compounds?

Methodological Answer:

  • Parameter mapping : Compare solvent polarity (e.g., CH₃CN vs. DMF), catalyst loading (5–20 mol%), and temperature (RT vs. reflux) across studies .
  • Reproducibility checks : Replicate key reactions under inert atmospheres to exclude moisture/oxygen interference.

9. Resolving conflicting NMR assignments for quinoline protons
Methodological Answer:

  • 2D NMR : Perform COSY and NOESY to correlate proton environments (e.g., H-2/H-3 coupling in quinoline).
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm chemical shift assignments .

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